molecular formula C11H19ClN2O B1493293 1-(4-Allylpiperazin-1-yl)-2-chlorobutan-1-one CAS No. 2098050-19-0

1-(4-Allylpiperazin-1-yl)-2-chlorobutan-1-one

Cat. No.: B1493293
CAS No.: 2098050-19-0
M. Wt: 230.73 g/mol
InChI Key: WZARQLNRIMHTBQ-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The molecular weight of 1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride is 256.17 g/mol. No further physical or chemical properties were found .

Scientific Research Applications

Neuroendocrine Effects of Serotonin Agonists

Some studies focus on the neuroendocrine effects of serotonin agonists like m-Chlorophenylpiperazine (mCPP), which shares a piperazine ring structure similar to 1-(4-Allylpiperazin-1-yl)-2-chlorobutan-1-one. These studies explore the influence of such compounds on neuroendocrine functions, potentially indicating the relevance of this compound in studying neurotransmitter systems and their associated physiological and psychological responses (Mueller, Murphy, & Sunderland, 1985).

Pharmacokinetics and Pharmacodynamics of Piperazine Derivatives

Research has been conducted on the pharmacokinetics and pharmacodynamics of piperazine derivatives like mCPP, providing a framework for understanding how similar compounds are absorbed, distributed, metabolized, and excreted in the body. These studies offer insights into the potential therapeutic and research applications of compounds like this compound, especially in understanding their interaction with serotonin receptors and their overall impact on the body (Gijsman et al., 1998).

Involvement in Sleep Regulation

Studies on traditional Chinese herb remedies like suanzaorentang, which include ingredients with binding affinity for serotonin receptors similar to the piperazine structure in this compound, suggest potential applications in sleep regulation and the treatment of insomnia. These findings can direct future research on the sedative and hypnotic effects of this compound, potentially contributing to the development of new sleep aids or treatments for sleep disorders (Yi et al., 2007).

Mechanism of Action

While the mechanism of action for 1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride is not explicitly stated, similar compounds have been studied for their potential as anticancer agents .

Safety and Hazards

The safety data sheet for 1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride indicates that it is for R&D use only and not for medicinal, household, or other uses .

Properties

IUPAC Name

2-chloro-1-(4-prop-2-enylpiperazin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O/c1-3-5-13-6-8-14(9-7-13)11(15)10(12)4-2/h3,10H,1,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZARQLNRIMHTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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